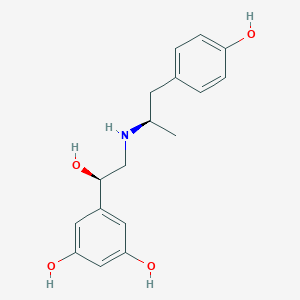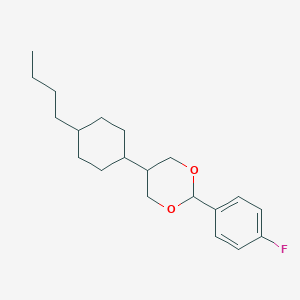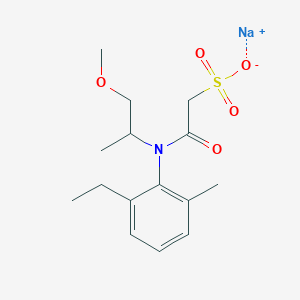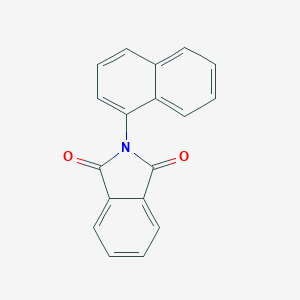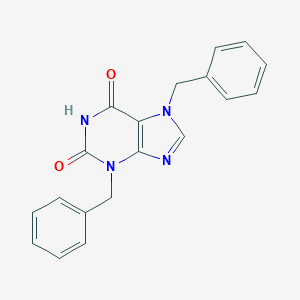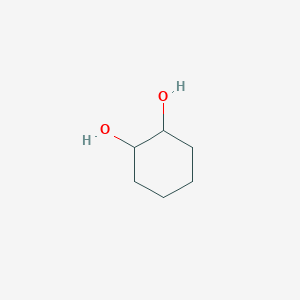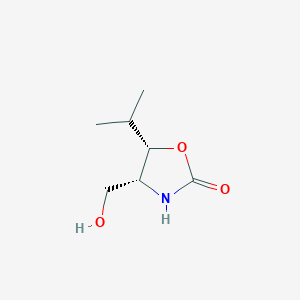
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one, commonly known as Pivoxil, is a chemical compound that belongs to the oxazolidinone class of antibiotics. Pivoxil is a prodrug that is converted into the active form, linezolid, in the body. Linezolid is a synthetic antibiotic that is effective against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Mechanism Of Action
Pivoxil is a prodrug that is converted into the active form, linezolid, in the body. Linezolid works by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the formation of the peptide bond. This ultimately leads to the inhibition of bacterial growth.
Biochemical And Physiological Effects
Pivoxil has been shown to have minimal toxicity in animal studies. It is rapidly and extensively metabolized in the body, with the majority of the drug being excreted in the urine. Pivoxil has also been shown to have good oral bioavailability, making it an attractive candidate for oral administration.
Advantages And Limitations For Lab Experiments
One advantage of using Pivoxil in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of gram-positive bacteria, making it a useful tool for studying bacterial infections. However, one limitation of using Pivoxil is its prodrug nature. The active form, linezolid, is not present in the drug itself, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of Pivoxil. One area of research is the development of new formulations of the drug that may improve its efficacy or reduce its toxicity. Another area of research is the investigation of Pivoxil's potential use in combination therapy with other antibiotics. Additionally, the study of Pivoxil's mechanisms of action and resistance may lead to the development of new antibiotics with improved efficacy and reduced toxicity. Finally, the investigation of Pivoxil's potential use in veterinary medicine may lead to new treatments for bacterial infections in animals.
Synthesis Methods
Pivoxil is synthesized by reacting 2-methyl-2-nitrosopropane with ethyl chloroformate to form the intermediate ethyl (2-methyl-2-nitrosopropanoyl) carbamate. The intermediate is then reacted with (R)-glycidol to form the final product, Pivoxil.
Scientific Research Applications
Pivoxil has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive bacteria, including (4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one and VRE. Pivoxil has also been studied for its potential use in treating bacterial infections in animals. In addition, Pivoxil has been investigated for its potential use in combination therapy with other antibiotics to increase their effectiveness.
properties
CAS RN |
125414-63-3 |
|---|---|
Product Name |
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6+/m1/s1 |
InChI Key |
JEWAVIAAMJCPAG-RITPCOANSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](NC(=O)O1)CO |
SMILES |
CC(C)C1C(NC(=O)O1)CO |
Canonical SMILES |
CC(C)C1C(NC(=O)O1)CO |
synonyms |
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R,5S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






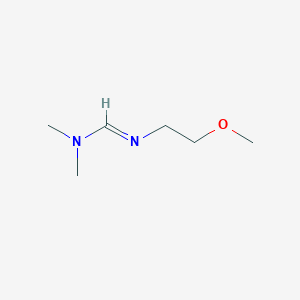

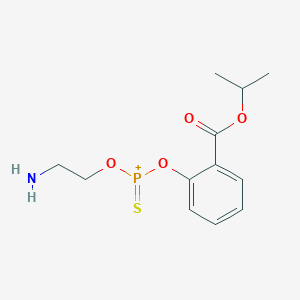
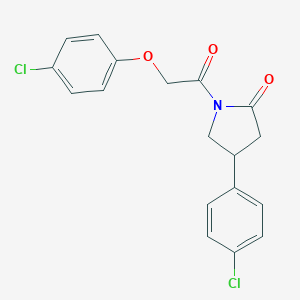
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
